molecular formula C16H14F2N2O2S B2564938 (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903752-37-3

(2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2564938
CAS No.: 1903752-37-3
M. Wt: 336.36
InChI Key: XHYLICHDHUEZCR-UHFFFAOYSA-N
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Description

The compound (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a difluoromethylthio group attached to a phenyl ring, which is further connected to an azetidinone ring substituted with a pyridin-3-yloxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology and Medicine

In medicinal chemistry, the compound’s structural features suggest potential as a pharmacophore for the development of new drugs. The difluoromethylthio group is known to enhance metabolic stability and bioavailability, making it attractive for drug design .

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the development of more efficient catalysts and reagents to minimize by-products and waste.

Mechanism of Action

The mechanism of action of (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluoromethylthio group can act as a hydrogen bond donor, potentially interacting with active sites in proteins . The azetidinone ring may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O2S/c17-16(18)23-14-6-2-1-5-13(14)15(21)20-9-12(10-20)22-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYLICHDHUEZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2SC(F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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